2-Bromo-4-chloropyrimidine-5-carbonitrile
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Overview
Description
2-Bromo-4-chloropyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2BrClN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloropyrimidine-5-carbonitrile typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These methods ensure high yield and purity of the compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloropyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-Bromo-4-chloropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an antimicrobial or anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine derivative with different substitution patterns.
4-Bromomethyl-2-biphenylcarbonitrile: Contains a biphenyl group instead of a pyrimidine ring.
Uniqueness
2-Bromo-4-chloropyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C5HBrClN3 |
---|---|
Molecular Weight |
218.44 g/mol |
IUPAC Name |
2-bromo-4-chloropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5HBrClN3/c6-5-9-2-3(1-8)4(7)10-5/h2H |
InChI Key |
YGFZKRIBLKBFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)Cl)C#N |
Origin of Product |
United States |
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